REACTION_CXSMILES
|
CI.[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:7]=1[OH:13])=O.[C:14](=O)([O-])[O-].[K+].[K+].NN.[OH-].[K+]>CC(C)=O>[Br:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:4][CH3:3])=[C:7]([O:13][CH3:14])[CH:8]=1 |f:2.3.4,6.7|
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Name
|
|
Quantity
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3 mL
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Type
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reactant
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Smiles
|
CI
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Name
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Quantity
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9.25 g
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Type
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reactant
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Smiles
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CC(=O)C1=C(C=C(C=C1)Br)O
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Name
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|
Quantity
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6.54 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
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Quantity
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20 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
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Quantity
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19.47 mL
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Type
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reactant
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Smiles
|
NN
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Name
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Quantity
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7.86 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo to low volume
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with dichloromethane (3×50 mL)
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Type
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WASH
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Details
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the combined organic solution was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 1,2-ethanediol (10 mL)
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated at 150° C. for 60 hours
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Duration
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60 h
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Type
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CUSTOM
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Details
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The reaction mixture was then quenched with 1M hydrochloric acid
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic solution was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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DISTILLATION
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Details
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the residue was purified by Kugel Rohr fractional distillation (150° C./0.05 mbar)
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Reaction Time |
18 h |
Name
|
|
Type
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product
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Smiles
|
BrC1=CC(=C(C=C1)CC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 mg | |
YIELD: CALCULATEDPERCENTYIELD | 1.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |